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Compound of Interest

Compound Name: 2-(Hexyloxy)aniline

Cat. No.: B1317180

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hexyloxy)aniline is an aromatic organic compound featuring a hexyloxy substituent at the
ortho position of an aniline ring. This molecule serves as a versatile intermediate in organic
synthesis, finding applications in the development of pharmaceuticals, liquid crystals, and novel
polymeric materials. The presence of both an amino group and a lipophilic hexyl chain imparts
unique solubility and reactivity characteristics, making it a valuable building block for creating
more complex molecular architectures. This guide provides a comprehensive overview of the
physical, spectral, and analytical methodologies associated with 2-(Hexyloxy)aniline.

Physicochemical Properties

The fundamental physical and chemical properties of 2-(Hexyloxy)aniline are summarized in
the table below. These characteristics are crucial for its handling, purification, and application in

various synthetic protocols.
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Property Value Reference
CAS Number 52464-50-3 [1]
Molecular Formula C12H19NO [1]
Molecular Weight 193.29 g/mol [1]
Not specified, likely a liquid or
Appearance . .
low-melting solid
Not explicitly available for the
Boiling Point 2-isomer. For the 4-isomer: [2]
155-158 °C at 5 mmHg.
Not explicitly available for the
Melting Point 2-isomer. For the 4-isomer: 43-  [2][3]
45 °C.
N Expected to be soluble in
Solubility

common organic solvents.

Spectral Data

The structural elucidation of 2-(Hexyloxy)aniline relies heavily on spectroscopic techniques.

The following tables summarize the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is instrumental in confirming the substitution pattern and the integrity of

the hexyloxy chain.

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/product/b1317180
https://www.benchchem.com/product/b1317180
https://www.benchchem.com/product/b1317180
https://www.sigmaaldrich.com/KR/ko/product/aldrich/222100
https://www.sigmaaldrich.com/KR/ko/product/aldrich/222100
https://wap.guidechem.com/dictionary/en/39905-57-2.html
https://www.benchchem.com/product/b1317180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Proton (*H) Chemical Shift o ) )
Multiplicity Integration Assignment

NMR (3, ppm)
Aromatic Protons ~6.5-7.2 Multiplet 4H Ar-H
Methylene (a to .

~3.8-4.0 Triplet 2H -OCHa2-
ether)
Methylene Chain ~1.2-1.8 Multiplet 8H -(CH2)a-
Terminal Methyl ~0.9 Triplet 3H -CHs

Note: The chemical shifts are typical ranges and can vary based on the solvent and instrument
used. The data for the aromatic protons are based on general expectations for a 1,2-

disubstituted benzene ring.[1]

13C NMR provides insight into the carbon framework of the molecule.

Carbon (33C) NMR Chemical Shift (6, ppm) Assignment
Aromatic Carbons ~110 - 150 Ar-C
Methylene (a to ether) ~68 -OCH-z-
Methylene Chain ~22-32 -(CHz)a-
Terminal Methyl ~14 -CHs

Note: Specific shifts for each aromatic carbon are not readily available in the provided search

results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.
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Wavenumber (cm~?) Intensity Assignment

~3450 - 3300 Medium, Sharp (doublet) N-H stretch (primary amine)
~3050 - 3000 Medium Aromatic C-H stretch
~2950 - 2850 Strong Aliphatic C-H stretch

~1620 Medium N-H bend

~1600, ~1500 Medium-Strong Aromatic C=C stretch
~1250 Strong Aryl C-O stretch (ether)
~1100 Strong Aliphatic C-O stretch (ether)

Note: These are characteristic absorption bands for aromatic amines and ethers.[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Technique Observation Assignment

ESI-HRMS m/z for [M+H]* C12H20NO*

Note: The exact mass would be calculated and compared to the observed mass to confirm the
elemental composition.[1]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of 2-
(Hexyloxy)aniline.

Synthesis of 2-(Hexyloxy)aniline via Williamson Ether
Synthesis

This protocol describes a general method for the synthesis of 2-(Hexyloxy)aniline from 2-
aminophenol and 1-bromohexane.
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Materials:

2-Aminophenol

1-Bromohexane

Potassium Carbonate (K2CO3)

Acetone (anhydrous)

Ethyl acetate

Brine

Anhydrous Magnesium Sulfate (MgSQOa)
Deionized water

Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-
aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

Stir the suspension at room temperature for 15 minutes.
Add 1-bromohexane (1.1 eq) dropwise to the reaction mixture.

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and filter to remove the
inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Dissolve the crude product in ethyl acetate and wash with deionized water and then with
brine.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(Hexyloxy)aniline.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

» Prepare a sample by dissolving approximately 5-10 mg of 2-(Hexyloxy)aniline in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCIs) in an NMR tube.

e Acquire *H NMR and 2C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

e Process the spectra using appropriate software to perform Fourier transformation, phase
correction, and baseline correction.

 Integrate the peaks in the 'H NMR spectrum and assign the chemical shifts based on known
values and spin-spin coupling patterns.

o Assign the peaks in the 3C NMR spectrum based on chemical shifts and, if necessary, by
performing additional experiments like DEPT.

Infrared (IR) Spectroscopy:

Prepare a sample for analysis. If the sample is a liquid, a thin film can be prepared between
two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared.

Place the sample in an FT-IR spectrometer.

Acquire the spectrum over the range of 4000-400 cm~—1.

Identify the characteristic absorption bands corresponding to the functional groups present in
the molecule.

High-Resolution Mass Spectrometry (HRMS):
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e Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

» Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution
mass spectrometer.

¢ Acquire the mass spectrum in positive ion mode to observe the [M+H]* ion.

o Determine the accurate mass of the molecular ion and compare it with the calculated
theoretical mass to confirm the elemental composition.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of
2-(Hexyloxy)aniline.

Caption: Workflow for the synthesis and characterization of 2-(Hexyloxy)aniline.

This comprehensive guide provides essential information for researchers working with 2-
(Hexyloxy)aniline, from its fundamental properties to detailed experimental procedures and
analytical workflows. The data and protocols herein should facilitate its effective use in various
research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1317180#physical-and-spectral-properties-of-2-
hexyloxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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